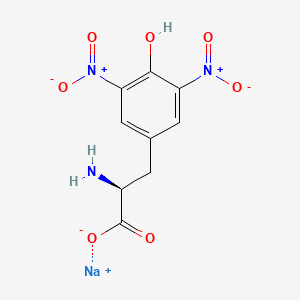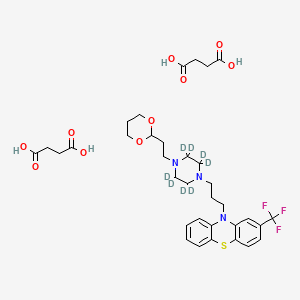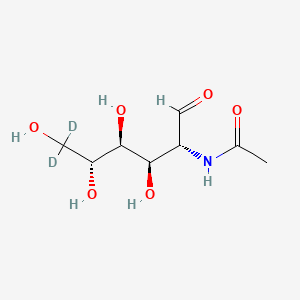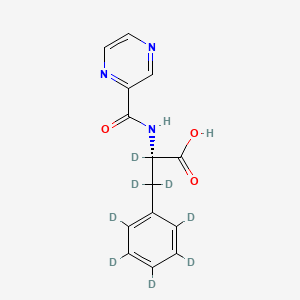
Sqm-nbd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SQM-NBD is a potent, selective aggregation-induced emission (AIE) fluorescent probe with exceptional sensitivity to cysteine (Cys) and homocysteine (Hcy). It exhibits limits of detection at 54 nM and 72 nM, respectively. This compound demonstrates good cell permeability and low cytotoxicity, making it promising for identifying Cys and Hcy in both physiological and pathological conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SQM-NBD involves connecting the nitrobenzoxadiazole (NBD) moiety to the hydroxyl group of the fluorophore SQM-OH. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
SQM-NBD undergoes various chemical reactions, including:
Oxidation: The NBD moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the NBD group, affecting its fluorescence properties.
Substitution: The NBD group can undergo nucleophilic substitution reactions, particularly with amines and thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as amines and thiols. The reactions typically occur under mild conditions to preserve the integrity of the fluorescent probe .
Major Products Formed
The major products formed from these reactions include modified NBD derivatives with altered fluorescence properties, which can be used for various sensing applications .
Aplicaciones Científicas De Investigación
SQM-NBD has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting Cys and Hcy in chemical reactions.
Biology: Employed in cellular imaging to study the distribution and concentration of Cys and Hcy in biological systems.
Medicine: Potentially useful in diagnosing diseases associated with abnormal levels of Cys and Hcy.
Industry: Applied in the development of biosensors and diagnostic tools for detecting Cys and Hcy in various samples
Mecanismo De Acción
SQM-NBD exerts its effects through its high sensitivity to Cys and Hcy. The NBD moiety interacts with these thiols, leading to a fluorescence change that can be detected and measured. The molecular targets include the thiol groups of Cys and Hcy, and the pathways involved are related to the redox reactions of these thiols .
Comparación Con Compuestos Similares
Similar Compounds
NBD-DDA: A fluorescently labeled quaternary ammonium compound used to study resistance mechanisms in bacteria.
NBD-based Probes: Various NBD-based synthetic probes are used for sensing small molecules and proteins.
Uniqueness of SQM-NBD
This compound stands out due to its exceptional sensitivity to Cys and Hcy, low cytotoxicity, and good cell permeability. These properties make it particularly suitable for applications in both physiological and pathological conditions, providing a reliable tool for detecting and studying these thiols .
Propiedades
Fórmula molecular |
C32H20N6O4S |
|---|---|
Peso molecular |
584.6 g/mol |
Nombre IUPAC |
2-[1-ethyl-2-[(E)-2-[5-[4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)oxy]phenyl]thiophen-2-yl]ethenyl]quinolin-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C32H20N6O4S/c1-2-37-22(17-26(21(18-33)19-34)25-5-3-4-6-27(25)37)9-12-24-13-16-30(43-24)20-7-10-23(11-8-20)41-29-15-14-28(38(39)40)31-32(29)36-42-35-31/h3-17H,2H2,1H3/b12-9+ |
Clave InChI |
IPXRKNVXXRQQNF-FMIVXFBMSA-N |
SMILES isomérico |
CCN1C2=CC=CC=C2C(=C(C#N)C#N)C=C1/C=C/C3=CC=C(S3)C4=CC=C(C=C4)OC5=CC=C(C6=NON=C56)[N+](=O)[O-] |
SMILES canónico |
CCN1C2=CC=CC=C2C(=C(C#N)C#N)C=C1C=CC3=CC=C(S3)C4=CC=C(C=C4)OC5=CC=C(C6=NON=C56)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)

![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)




![(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one](/img/structure/B12403032.png)

![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)

